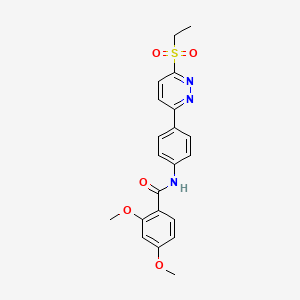
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzamide, also known as GSK2334470, is a small molecule inhibitor that targets the protein kinase B (PKB/Akt) signaling pathway. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and survival of cancer cells.
Scientific Research Applications
Radiolabeled Angiotensin II Antagonists for Imaging
- Research by Hamill et al. (1996) developed [11C]L-159,884, a radiolabeled, nonpeptide angiotensin II antagonist, potentially useful for imaging angiotensin II AT1 receptors. This compound is a potent and selective ligand for AT1 receptors, offering insights into cardiovascular diseases and potential diagnostic applications (Hamill et al., 1996).
Novel Biologically Active Agents
- Wójcicka et al. (2022) synthesized derivatives of pyrido[3,4-d]pyridazine, including ethyl [1-(2-ethoxy-2-oxoethoxy)-5-methyl-4-oxo-7-phenyl-3,4-dihydropyrido[3,4-d]pyridazin-3-yl]acetate, to explore new biologically active agents. These compounds were characterized for their potential cytotoxicity against various human cancer and normal cell lines (Wójcicka et al., 2022).
Solubility and Thermodynamics of Pyridazinone Derivatives
- A study by Imran et al. (2017) focused on the solubility and thermodynamics of pyridazinone derivatives, which have applications in treating cardiovascular diseases. The study provides valuable information on the solubility properties of these compounds in various solvents (Imran et al., 2017).
Antimalarial and COVID-19 Drug Research
- Fahim and Ismael (2021) investigated antimalarial sulfonamides and their potential as COVID-19 drugs. This research provides insights into the versatility of these compounds in addressing various infectious diseases (Fahim & Ismael, 2021).
Cardiac Electrophysiological Activity
- Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides. These compounds exhibited significant potency in vitro, suggesting their potential application in cardiac therapies (Morgan et al., 1990).
Antibacterial Agent Synthesis
- Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This research contributes to the development of novel antibiotics (Azab et al., 2013).
properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-4-30(26,27)20-12-11-18(23-24-20)14-5-7-15(8-6-14)22-21(25)17-10-9-16(28-2)13-19(17)29-3/h5-13H,4H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMGOKQOBRIRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

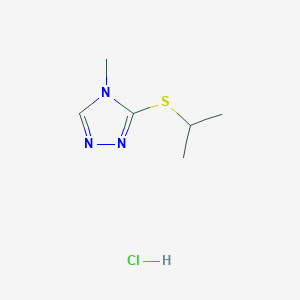
![1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476552.png)
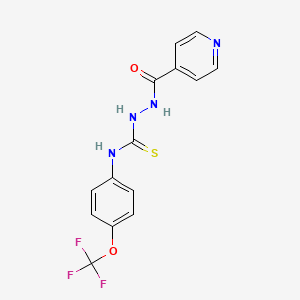

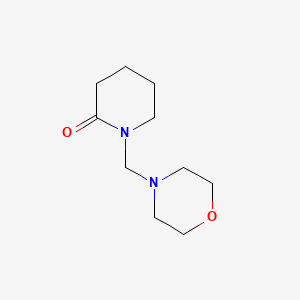
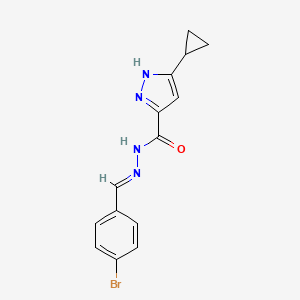


![7-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476562.png)
![Ethyl 4-[(4,5-dimethyl-3-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2476563.png)
![N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2476564.png)
![N-(tert-butyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2476565.png)
![7-[3-O-(4-Hydroxycinnamoyl)-beta-D-glucopyranosyloxy]-4',5-dihydroxyflavanone](/img/structure/B2476569.png)
![4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline](/img/structure/B2476570.png)